molecular formula C7H12FNO4S B2854276 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid CAS No. 2361635-43-8

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid

Cat. No.: B2854276
CAS No.: 2361635-43-8
M. Wt: 225.23
InChI Key: SENPUECDMXOOFF-UHFFFAOYSA-N
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Description

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H12FNO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid typically involves the reaction of piperidine derivatives with fluorosulfonylating agents. One common method includes the reaction of piperidine with fluorosulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide group.

    Substitution: The fluorosulfonyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Sulfonylpiperidin-4-yl)acetic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(1-Chlorosulfonylpiperidin-4-yl)acetic acid: Contains a chlorine atom instead of fluorine, leading to different chemical properties.

    2-(1-Bromosulfonylpiperidin-4-yl)acetic acid: Contains a bromine atom, which may influence its reactivity and interactions.

Uniqueness

2-(1-Fluorosulfonylpiperidin-4-yl)acetic acid is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

2-(1-fluorosulfonylpiperidin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FNO4S/c8-14(12,13)9-3-1-6(2-4-9)5-7(10)11/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENPUECDMXOOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(=O)O)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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